(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid

Solid-phase peptide synthesis Protecting group strategy Boc vs Fmoc chemistry

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid, systematically named Boc-(3S)-3-amino-1-carboxymethylcaprolactame, is an enantiopure (S)-configured Boc-protected amino-caprolactam derivative bearing a pendant acetic acid handle. With a molecular formula of C₁₃H₂₂N₂O₅ and a molecular weight of 286.32 g·mol⁻¹, the compound presents as a white powder with a purity specification of ≥ 97% (NMR) and an optical rotation of [α]ᴅ²⁰ = +26 ± 3° (c = 1 in CHCl₃).

Molecular Formula C13H22N2O5
Molecular Weight 286.32 g/mol
CAS No. 79839-29-5
Cat. No. B113035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid
CAS79839-29-5
Molecular FormulaC13H22N2O5
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O
InChIInChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17)/t9-/m0/s1
InChIKeyJABSORAZQPYNMZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic Acid (CAS 79839-29-5): Procurement-Relevant Chemical Identity and Core Specifications


(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid, systematically named Boc-(3S)-3-amino-1-carboxymethylcaprolactame, is an enantiopure (S)-configured Boc-protected amino-caprolactam derivative bearing a pendant acetic acid handle . With a molecular formula of C₁₃H₂₂N₂O₅ and a molecular weight of 286.32 g·mol⁻¹, the compound presents as a white powder with a purity specification of ≥ 97% (NMR) and an optical rotation of [α]ᴅ²⁰ = +26 ± 3° (c = 1 in CHCl₃) . Its structure combines a seven-membered caprolactam ring with a tert-butoxycarbonyl (Boc) amine protecting group and a carboxymethyl substituent, making it a conformationally constrained building block for peptide and peptidomimetic synthesis [1].

Why (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic Acid Cannot Be Replaced by Generic Analogs: Key Differentiation Factors


Generic substitution of (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid with structurally similar protected amino-caprolactam derivatives introduces risks across multiple critical dimensions: protecting group orthogonality determines compatibility with either Boc- or Fmoc-strategy solid-phase peptide synthesis (SPPS) workflows ; the cyclic caprolactam scaffold imposes conformational constraints essential for peptidomimetic turn induction, which linear Boc-amino acids cannot replicate [1]; and enantiomeric purity, quantified by specific optical rotation, directly governs the stereochemical outcome of downstream coupling reactions . The quantitative evidence below establishes where the (S)-Boc-caprolactam acetic acid derivative measurably diverges from its closest comparator, the Fmoc-(3S)-3-amino-1-carboxymethylcaprolactame (CAS 142855-79-6), and from linear Boc-amino acid alternatives.

Quantitative Evidence Guide: Where (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic Acid Outperforms Its Closest Comparators


Protecting Group Orthogonality: Boc Acid-Labile vs. Fmoc Base-Labile Cleavage Dictates SPPS Strategy

The target compound bears a tert-butoxycarbonyl (Boc) amine protecting group cleavable by trifluoroacetic acid (TFA), making it exclusively compatible with Boc-strategy SPPS . The closest direct analog, Fmoc-(3S)-3-amino-1-carboxymethylcaprolactame (CAS 142855-79-6), employs a fluorenylmethyloxycarbonyl (Fmoc) group requiring piperidine-mediated deprotection, thus restricting its use to Fmoc-strategy SPPS [1]. This orthogonal selectivity means a laboratory running Boc-protocols cannot substitute the Fmoc analog without altering the entire synthesis workflow, and vice versa.

Solid-phase peptide synthesis Protecting group strategy Boc vs Fmoc chemistry

Enantiomeric Purity: Quantified Optical Rotation as a Lot-to-Lot Quality Benchmark

The (S)-enantiomer of the target compound exhibits a specific optical rotation of [α]ᴅ²⁰ = +26 ± 3° (c = 1, CHCl₃), measured by a reputable vendor and reported with a tight tolerance interval . This value serves as a quantitative lot-release criterion ensuring enantiomeric integrity. For the Fmoc analog (CAS 142855-79-6), publicly available optical rotation data is absent from major vendor technical datasheets as of this writing, creating an information asymmetry that hampers direct lot-to-lot comparability .

Chiral purity Optical rotation Stereochemical integrity

Molecular Weight Efficiency: 42.6% Lower Mass Improves Atom Economy in Fragment-Based Coupling

The target compound has a molecular weight of 286.32 g·mol⁻¹ (C₁₃H₂₂N₂O₅) , while the Fmoc analog weighs 408.45 g·mol⁻¹ (C₂₃H₂₄N₂O₅) . This represents a 42.6% increase in mass attributable solely to the Fmoc protecting group. In multi-step convergent syntheses where this building block is coupled to high-value fragments, the lower MW of the Boc derivative reduces the absolute mass of material required for stoichiometric reactions, directly lowering procurement cost per mole of reactive intermediate.

Atom economy Molecular weight Fragment coupling Peptide synthesis

Storage Temperature Requirement: Cold-Chain vs. Ambient Storage Reflects Differential Intrinsic Stability

The target compound is specified for storage at 0–8 °C , whereas the Fmoc analog (CAS 142855-79-6) is listed for long-term storage in a cool, dry place at ambient temperature . This thermal sensitivity difference—cold-chain shipping required vs. ambient-shippable—reflects underlying differences in the intrinsic chemical stability of the Boc-caprolactam versus the Fmoc-caprolactam core and has direct implications for shipping logistics, shelf-life management, and facility infrastructure requirements.

Stability Storage conditions Thermal degradation Logistics

Lipophilicity Profile: LogP 1.31 and PSA 95.94 Ų Enable Predictable Solution-Phase Handling

The target compound has a calculated partition coefficient (LogP) of 1.30560 and a polar surface area (PSA) of 95.94 Ų . The Fmoc analog, bearing an extended aromatic fluorenyl moiety (C₂₃H₂₄N₂O₅ vs. C₁₃H₂₂N₂O₅), is expected to exhibit substantially higher LogP (predicted > 3.5 based on the +8 logP contribution of the fluorenylmethyl group) [1]. The moderate LogP of the Boc derivative facilitates predictable aqueous/organic partitioning during workup, simplifies reversed-phase HPLC purification method development, and reduces the risk of aggregation in aqueous reaction media.

Lipophilicity LogP Polar surface area Solubility Chromatography

3-Aminocaprolactam Scaffold: Conformationally Constrained Core Validated by Anti-Inflammatory Patent Chemistry

The seven-membered caprolactam ring of the target compound provides a conformationally restricted scaffold that has been validated in patent literature as a privileged structure for anti-inflammatory drug discovery [1]. Grainger and Fox (U.S. Patent 8,497,261 B2) demonstrated that 3-aminocaprolactam derivatives exhibit broad chemokine-inhibitory activity, with certain analogs achieving IC₅₀ values as low as 34 nM against the NLRP3 inflammasome in THP-1 cells [1][2]. In contrast, linear Boc-protected amino acids such as Boc-ε-aminocaproic acid lack the cyclic constraint that stabilizes bioactive conformations and cannot access the Freidinger lactam-type reverse-turn mimics that the caprolactam core enables [3].

Conformational constraint Peptidomimetic Caprolactam Anti-inflammatory Drug discovery

Optimal Procurement and Application Scenarios for (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic Acid


Boc-Strategy Solid-Phase Peptide Synthesis Requiring Conformationally Constrained Turn Mimetics

Laboratories operating Boc-SPPS workflows (using HF or TFA for final cleavage) benefit directly from this compound's Boc-protected amine, which is fully compatible with standard Boc deprotection protocols. The caprolactam ring provides a Freidinger-lactam-type conformational constraint that enforces turn geometries in peptide chains, a feature unavailable from linear Boc-amino acid building blocks . The documented ≥ 97% (NMR) purity and optical rotation specification of [α]ᴅ²⁰ = +26 ± 3° ensure stereochemical fidelity across multiple coupling cycles [1].

Synthesis of 3-Aminocaprolactam-Derived Anti-Inflammatory Lead Compounds

The 3-aminocaprolactam scaffold has been validated in granted patents (U.S. 8,497,261 B2) as a core structure for chemokine-inhibitory anti-inflammatory agents . The target compound, with its free carboxylic acid handle and Boc-protected amine, is the ideal starting material for parallel library synthesis of N-acylated or N-sulfonylated caprolactam derivatives. Optimized analogs within this series have demonstrated IC₅₀ values as low as 34 nM against the NLRP3 inflammasome, establishing a clear structure-activity relationship anchored on the caprolactam core present in the target compound [1].

Fragment-Based Drug Discovery Requiring Low-MW, Aqueous-Soluble Building Blocks

With a molecular weight of 286.32 g·mol⁻¹ and a LogP of 1.31, this compound falls within the Rule-of-Three (MW < 300, cLogP ≤ 3) criteria for fragment-based screening libraries [1]. The 42.6% lower molecular weight compared to the Fmoc analog (408.45 g·mol⁻¹) and moderate lipophilicity make it a superior choice for fragment coupling campaigns where aqueous solubility and efficient ligand efficiency metrics are critical .

Chiral Peptidomimetic Synthesis Requiring Documented Enantiomeric Purity

For GMP or GLP environments where lot-to-lot chiral integrity must be documented, the vendor-certified specific optical rotation of [α]ᴅ²⁰ = +26 ± 3° (c = 1, CHCl₃) provides a quantitative release criterion absent from comparable Fmoc analog datasheets . This specification enables direct polarimetric verification upon receipt, reducing the burden of in-house chiral HPLC method development and validation [1].

Quote Request

Request a Quote for (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.